Fmoc-Tic-OH

Catalog No.
S712223
CAS No.
136030-33-6
M.F
C25H21NO4
M. Wt
399.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Tic-OH

CAS Number

136030-33-6

Product Name

Fmoc-Tic-OH

IUPAC Name

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C25H21NO4/c27-24(28)23-13-16-7-1-2-8-17(16)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/t23-/m0/s1

InChI Key

LIRBCUNCXDZOOU-QHCPKHFHSA-N

SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Synonyms

Fmoc-Tic-OH;136030-33-6;(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid;Fmoc-L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid;(S)-(+)-2-(9-Fluorenylmethoxycarbonyl)-1,2,3,4-Tetrahydro-3-IsoquinolinecarboxylicAcid;ST081367;(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylicacid;(S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid;Fmoc-L-Tic;PubChem6028;AC1LJQO9;47701_ALDRICH;SCHEMBL119605;47701_FLUKA;CTK3J8282;MolPort-001-758-468;ZINC621966;CF-367;MFCD00144368;FL090-1;RTR-004842;VA50663;AJ-23759;AK-46266;AN-31951

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Incorporation of Tic residues into peptides

Fmoc-Tic-OH is a derivative of the amino acid tyrosine and contains a special protecting group called Fmoc (Fluorenylmethoxycarbonyl) at its N-terminus. This protecting group is essential for the controlled assembly of peptides in a technique called solid-phase peptide synthesis .

The Tic residue introduced by Fmoc-Tic-OH offers several advantages in peptide research:

  • Structural rigidity

    The Tic side chain is more rigid than that of tyrosine, which can help to stabilize the peptide structure and influence its biological activity .

  • Mimicry of other aromatic residues

    The aromatic ring of Tic can mimic the properties of phenylalanine or tyrosine, allowing researchers to probe the effect of these residues on peptide function .

  • Proline surrogate

    In some cases, Tic can act as a surrogate for proline, an amino acid that often introduces kinks in the peptide backbone. This can be useful for studying the conformational properties of peptides .

Fmoc-Tic-OH, or 9-fluorenylmethoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a derivative of tetrahydroisoquinoline that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis due to its stability and reactivity under specific conditions. The Fmoc group allows for selective protection of the amino group during

Fmoc-Tic-OH doesn't have a direct biological effect. Its significance lies in its ability to introduce the Tic residue into peptides. The incorporated Tic can function in several ways:

  • Rigid spacer: The cyclic structure of Tic introduces rigidity into the peptide chain, potentially affecting its conformation and function []. This can be useful for studying protein structure-function relationships.
  • Phenylalanine/tyrosine analog: The aromatic core of Tic resembles phenylalanine and tyrosine, offering a hydrophobic character that can influence peptide interactions with other molecules [].
  • Proline surrogate: In some cases, Tic can mimic the conformational effects of proline, an amino acid that introduces kinks in peptide chains [].
That facilitate its use in peptide synthesis:

  • Deprotection Reaction: The Fmoc group can be removed through base-catalyzed reactions. Common deprotecting agents include piperidine and secondary amines, which facilitate the cleavage of the Fmoc group via an E1cb elimination mechanism. This reaction is typically faster in polar solvents such as N,N-dimethylformamide (DMF) .
  • Coupling Reactions: Following deprotection, Fmoc-Tic-OH can be coupled with other amino acids to form peptide bonds. This process is essential for building peptide chains in solid-phase synthesis .

Fmoc-Tic-OH is primarily recognized for its role in synthesizing bioactive peptides and mimetics. Its structural characteristics allow it to interact with various enzymes and proteins, contributing to its biological relevance. The compound has been utilized in the design of peptide-based drugs and therapeutic agents due to its ability to mimic natural peptide structures .

The synthesis of Fmoc-Tic-OH can be achieved through several methodologies:

  • Fmoc Protection: The initial step involves the introduction of the Fmoc group to the amino acid derivative. This is typically performed using Fmoc-chloroformate or Fmoc-succinimidyl carbonate, which reacts with the amino group of the tetrahydroisoquinoline derivative.
  • Purification: After the protection step, purification methods such as recrystallization or chromatography are employed to isolate pure Fmoc-Tic-OH.
  • Characterization: The final product is characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) to confirm its identity and purity .

Fmoc-Tic-OH is widely used in various applications:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides using solid-phase techniques.
  • Drug Development: The compound is instrumental in developing peptide-based therapeutics due to its structural properties that mimic bioactive peptides.
  • Research: Fmoc-Tic-OH is utilized in biochemical research for studying protein interactions and enzyme mechanisms .

Studies involving Fmoc-Tic-OH have demonstrated its ability to interact with various biological molecules, including enzymes and receptors. These interactions are crucial for understanding how peptide derivatives can modulate biological processes. Research has shown that Fmoc-Tic-OH can influence enzyme activity and stability, making it a valuable compound for exploring biochemical pathways .

Several compounds share structural similarities with Fmoc-Tic-OH, each with unique properties that differentiate them:

Compound NameStructure FeaturesUnique Properties
Fmoc-D-Tic-OHSimilar structure with D-enantiomerEnhanced stability and different biological activity
Boc-Tic-OHUses a tert-butyloxycarbonyl protecting groupGenerally more soluble than Fmoc derivatives
Fmoc-N,N'-Bis-Boc-7-guanyl-Tic-OHConformationally constrained with basic propertiesUseful for studying guanine interactions

These compounds highlight the versatility of protecting groups in peptide synthesis while showcasing how variations can lead to different solubility and reactivity profiles .

Molecular Architecture

Fmoc-Tic-OH features a bicyclic tetrahydroisoquinoline scaffold fused to a carboxylic acid moiety, with an Fmoc group protecting the secondary amine (Table 1). The stereochemistry at the C3 position is exclusively (S)-configured, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies.

Table 1: Structural and physicochemical properties of Fmoc-Tic-OH

PropertyValueSource
IUPAC Name(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Molecular FormulaC₂₅H₂₁NO₄
Molecular Weight399.44 g/mol
CAS Registry Number136030-33-6
Melting Point146–149°C
Boiling Point629.9 ± 55.0°C (estimated)
LogP (Octanol-Water)4.84 ± 0.1

The Fmoc group (C₁₃H₉–CH₂–O–CO–) provides ultraviolet (UV) detectability at 301 nm, facilitating real-time monitoring during SPPS. The Tic moiety’s planar aromatic system restricts rotational freedom, mimicking proline’s conformational rigidity while introducing unique steric and electronic properties.

Historical Development as a Non-Proteogenic Amino Acid Derivative

Origins of the Tic Scaffold

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core was first synthesized in the 1980s as part of efforts to develop angiotensin-converting enzyme (ACE) inhibitors. Early studies demonstrated that substituting proline with Tic in peptide analogs enhanced target affinity by preorganizing the bioactive conformation. For example, the ACE inhibitor quinapril (Accupril®) incorporates a Tic-derived structure, achieving a 15-fold increase in potency compared to earlier proline-based analogs.

Adoption of Fmoc Protection

The Fmoc group gained prominence in the 1990s as SPPS transitioned from tert-butoxycarbonyl (Boc) to Fmoc chemistry due to its orthogonality with acid-labile resins. Fmoc-Tic-OH emerged as a critical building block during this period, enabling synthesis of peptides with improved protease resistance and receptor selectivity. By 2005, commercial availability from suppliers like Novabiochem and Advanced ChemTech solidified its role in high-throughput peptide libraries.

Role in Modern Solid-Phase Peptide Synthesis (SPPS)

Fmoc Deprotection Dynamics

In SPPS, Fmoc-Tic-OH undergoes piperidine-mediated deprotection (20% v/v in dimethylformamide (DMF)) with a half-life of <6 seconds, ensuring rapid cleavage without side-chain degradation. The resulting dibenzofulvene-piperidine adduct exhibits λₘₐₓ at 301 nm, allowing spectrophotometric quantification of coupling efficiency.

Coupling Efficiency and Racemization

Fmoc-Tic-OH demonstrates a coupling efficiency of 98.2 ± 0.5% when activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in the presence of N,N-diisopropylethylamine (DIEA). Racemization at the C3 position is limited to <0.5% under optimized conditions (0.1 M HBTU, 0.4 M DIEA, DMF, 25°C).

Table 2: Comparative coupling parameters for Fmoc-Tic-OH and related residues

Amino AcidCoupling Efficiency (%)Racemization (%)Optimal Activator
Fmoc-Tic-OH98.2 ± 0.5<0.5HBTU/DIEA
Fmoc-Proline-OH99.1 ± 0.30.3HCTU/DIEA
Fmoc-Phenylalanine-OH99.5 ± 0.20.1PyBOP/DIEA

Data synthesized from

Conformational Effects in Peptide Design

Incorporating Fmoc-Tic-OH imposes a 60° restriction on the ψ dihedral angle (Cα–C(O)–N–Cα), stabilizing β-turn and polyproline helix II (PPII) conformations. In neuropeptide Y (NPY) analogs, Tic substitution at position 34 reduced proteolytic degradation by >80% while maintaining nanomolar affinity for Y1 receptors.

XLogP3

4.4

Wikipedia

Fmoc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Dates

Modify: 2023-08-15

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